molecular formula C20H33NO3S B7038696 N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine

N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine

Cat. No.: B7038696
M. Wt: 367.5 g/mol
InChI Key: VYVSFYZIRCMULQ-UHFFFAOYSA-N
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Description

N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine is a complex organic compound characterized by its unique structural features This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes

Properties

IUPAC Name

N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3S/c1-15(2)13-19(21-17-9-11-25(22,23)12-10-17)18-7-5-6-8-20(18)24-14-16(3)4/h5-8,15-17,19,21H,9-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVSFYZIRCMULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1OCC(C)C)NC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thian-4-amine Backbone: This step involves the reaction of a suitable thian-4-amine precursor with a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide group.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using an appropriate phenyl halide and a Lewis acid catalyst.

    Attachment of the Butyl Substituent: The butyl group is typically introduced through a Grignard reaction, where a butyl magnesium halide reacts with the intermediate compound.

    Final Assembly: The final step involves the coupling of the intermediate compounds under controlled conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the butyl chain, depending on the reaction conditions and the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine exerts its effects is primarily through the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine: can be compared with other sulfonamides such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the thian-4-amine backbone and the combination of phenyl and butyl substituents

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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